(1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate
Description
This compound is a sulfonate ester featuring a piperidine core substituted with a methyl group at position 1 and a trifluoromethyl (CF₃) group at position 6. The 4-methylbenzenesulfonate (tosylate) group is attached via a methylene bridge to the piperidine ring (Fig. 1).
Properties
Molecular Formula |
C15H20F3NO3S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[1-methyl-6-(trifluoromethyl)piperidin-3-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H20F3NO3S/c1-11-3-6-13(7-4-11)23(20,21)22-10-12-5-8-14(15(16,17)18)19(2)9-12/h3-4,6-7,12,14H,5,8-10H2,1-2H3 |
InChI Key |
QEYOQJKNXXOZJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(N(C2)C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of 1-methyl-6-(trifluoromethyl)piperidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After completion, the product is purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding sulfone derivatives.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential effects on various biological pathways. Its trifluoromethyl group is known to enhance the biological activity of molecules, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The piperidine ring is a common motif in many drugs, and the presence of the trifluoromethyl group can improve the pharmacokinetic properties of these drugs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : ~367 g/mol (estimated).
- Reactivity : Tosylate group facilitates nucleophilic substitution reactions.
- Applications : Likely used in drug development for introducing piperidine-based moieties.
Comparison with Structurally Similar Compounds
Sulfonylurea Herbicides (Triazine-Based Sulfonates)
Examples : Metsulfuron-methyl, Triflusulfuron-methyl ().
| Feature | Target Compound | Metsulfuron-methyl |
|---|---|---|
| Core Structure | Piperidine + Tosylate | Triazine + Sulfonylurea |
| Molecular Weight | ~367 g/mol | ~381 g/mol |
| Key Substituents | CF₃, methyl-piperidine | Methyl-triazine, sulfonylurea |
| Application | Pharmaceutical intermediate | Herbicide (ALS inhibitor) |
| Solubility | Moderate lipophilicity | High water solubility |
Analysis : While both contain sulfonate-related groups, the target compound’s piperidine core contrasts with the triazine-based sulfonylureas. The latter are designed for herbicidal activity via acetolactate synthase (ALS) inhibition, whereas the target’s structure suggests utility in drug synthesis .
Pharmaceutical Candidates with Complex Sulfonate Esters
Example: 2-[2-[2,3-Difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethoxy]ethyl 4-methylbenzenesulfonate ().
| Feature | Target Compound | Patent Compound (EP 4374877) |
|---|---|---|
| Core Structure | Piperidine + Tosylate | Diazaspiro + Pyrimidine + Tosylate |
| Molecular Weight | ~367 g/mol | 921 g/mol |
| Key Groups | Single CF₃ | Multiple CF₃, carboxamide |
| Application | Intermediate | Pharmaceutical candidate (e.g., kinase inhibitor) |
Analysis : The patent compound’s high molecular weight and complexity suggest therapeutic targeting (e.g., protein binding), while the target compound’s simplicity positions it as a building block for such molecules. The shared tosylate group enables modular synthesis .
Research Findings and Trends
- Synthetic Utility : Tosylates like the target compound are widely used in alkylation reactions due to their stability and reactivity under mild conditions (e.g., cesium carbonate in acetonitrile, as in ) .
Biological Activity
The compound (1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate , with the CAS number 1637310-83-8 , is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H20F3NO3S
- Molecular Weight : 351.39 g/mol
- Functional Groups : Contains a piperidine ring, trifluoromethyl group, and a sulfonate moiety.
Research indicates that compounds similar to this compound may act through various biological pathways:
- Inhibition of Protein-Protein Interactions (PPIs) : This compound has been studied for its ability to disrupt PPIs, which are crucial in many cellular processes including signaling pathways involved in cancer progression .
- Targeting Kinase Activity : Similar compounds have shown potent inhibitory activity against specific kinases, particularly Class I PI3-kinase isoforms, which are implicated in cancer cell proliferation and survival .
Pharmacological Effects
The biological effects of this compound can be summarized as follows:
- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties by inhibiting cellular proliferation through interference with kinase signaling pathways .
- Cellular Toxicity : Some studies have noted dose-dependent reductions in cellular viability when exposed to related piperidine derivatives, indicating potential cytotoxic effects at certain concentrations .
In Vivo Studies
A notable study investigated the compound's effect on BCL6 degradation in lymphoma models. The results indicated that certain piperidine derivatives could effectively degrade BCL6 in vivo, suggesting a therapeutic potential for lymphomas resistant to standard treatments .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of piperidine derivatives has revealed that modifications, such as trifluoromethyl substitutions, can enhance metabolic stability and potency against target proteins. For instance, introducing trifluoromethyl groups has been linked to improved inhibition rates and reduced clearance in metabolic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
